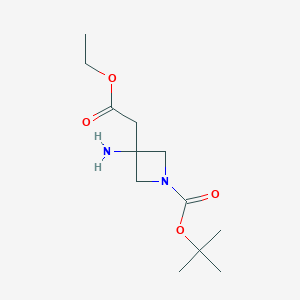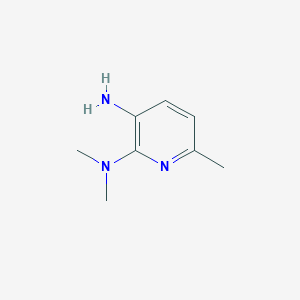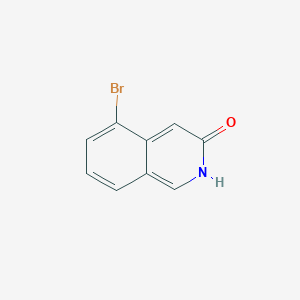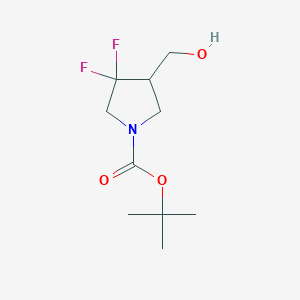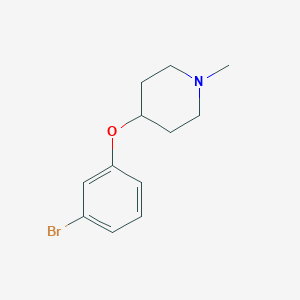
4-(3-Bromophenoxy)-1-methylpiperidine
Übersicht
Beschreibung
“4-(3-Bromophenoxy)-1-methylpiperidine” is a chemical compound with the molecular formula C11H15BrClNO
Wissenschaftliche Forschungsanwendungen
Catechol Oxidase Activity
- Research on less symmetrical dicopper(II) complexes, which include derivatives of bromophenol and piperidine, has shown increased catecholase activity. This activity is significant in modeling the active site of type 3 copper proteins (Merkel et al., 2005).
Antibacterial and Anti-enzymatic Activity
- Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline, which structurally relate to 4-(3-Bromophenoxy)-1-methylpiperidine, exhibited moderate to excellent antibacterial and anti-enzymatic activities (Rehman et al., 2019).
Potential Antimalarial Applications
- Compounds structurally similar to 4-(3-Bromophenoxy)-1-methylpiperidine have been synthesized for potential antimalarial applications. This includes di-Mannich bases derived from piperidine, which are key components in creating antimalarial compounds (Barlin & Ireland, 1988).
Structural Studies
- The structural analysis of 4-hydroxy-1-methylpiperidine betaine, a compound related to 4-(3-Bromophenoxy)-1-methylpiperidine, has been conducted using X-ray diffraction, FTIR, and other techniques. This study aids in understanding the conformational behavior of related compounds (Dega-Szafran et al., 2009).
Photodynamic Therapy for Cancer Treatment
- A zinc phthalocyanine compound, substituted with a derivative containing bromophenol and piperidine, has been synthesized for potential use in photodynamic therapy, a treatment method for cancer. This compound has shown promising properties as a Type II photosensitizer (Pişkin et al., 2020).
Antioxidant and Antimicrobial Properties
- Novel oxime esters derived from a piperidin-4-one core, which are structurally similar to 4-(3-Bromophenoxy)-1-methylpiperidine, have been synthesized and shown to possess antioxidant and antimicrobial properties. This highlights the potential application of these derivatives in pharmacology (Harini et al., 2014).
Cellular Antioxidant Effect
- Research on bromophenols, like those structurally related to 4-(3-Bromophenoxy)-1-methylpiperidine, has demonstrated their potential as antioxidants in cellular assays. This could have implications for their use in pharmacological and nutraceutical applications (Olsen et al., 2013).
Eigenschaften
IUPAC Name |
4-(3-bromophenoxy)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHIOGMAGFWQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-1-methylpiperidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

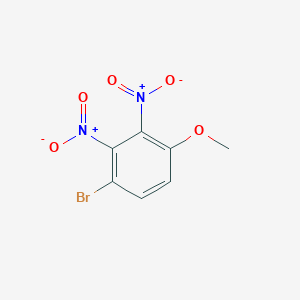

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
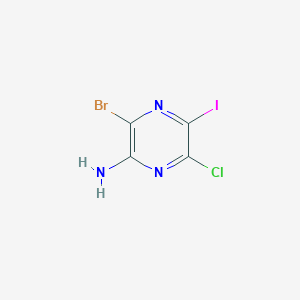
![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
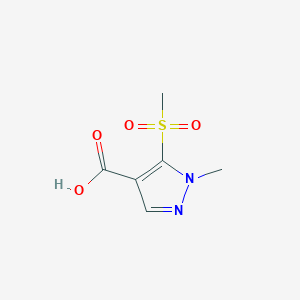
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
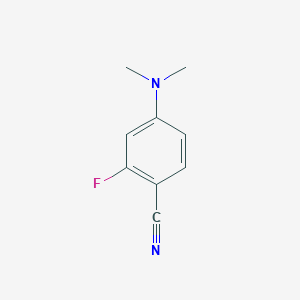
![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)
